molecular formula C13H18O B3245205 2,4,6-Triethylbenzaldehyde CAS No. 16688-89-4

2,4,6-Triethylbenzaldehyde

Cat. No.: B3245205
CAS No.: 16688-89-4
M. Wt: 190.28 g/mol
InChI Key: KMFJNFCEVFECME-UHFFFAOYSA-N
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Description

2,4,6-Triethylbenzaldehyde is an organic compound with the molecular formula C13H18O. It is a derivative of benzaldehyde, where three ethyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Triethylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 1,3,5-triethylbenzene using reagents such as dichloromethyl methyl ether and aluminum chloride as a catalyst. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the reagents.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reagents are mixed and heated under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Triethylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2,4,6-triethylbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding alcohol, 2,4,6-triethylbenzyl alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products:

    Oxidation: 2,4,6-Triethylbenzoic acid.

    Reduction: 2,4,6-Triethylbenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2,4,6-Triethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, resins, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Triethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form various intermediates through nucleophilic addition reactions. These intermediates can then undergo further transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    2,4,6-Trimethylbenzaldehyde: Similar structure but with methyl groups instead of ethyl groups.

    2,4,6-Triisopropylbenzaldehyde: Larger alkyl groups compared to triethylbenzaldehyde.

Uniqueness: 2,4,6-Triethylbenzaldehyde is unique due to the presence of ethyl groups, which influence its reactivity and physical properties. The ethyl groups provide a balance between steric hindrance and electronic effects, making it a versatile compound in various chemical reactions.

Properties

IUPAC Name

2,4,6-triethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-10-7-11(5-2)13(9-14)12(6-3)8-10/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFJNFCEVFECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)C=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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